molecular formula C7H17N3 B12441619 3-(Diethylamino)propanimidamide CAS No. 1016513-70-4

3-(Diethylamino)propanimidamide

Cat. No.: B12441619
CAS No.: 1016513-70-4
M. Wt: 143.23 g/mol
InChI Key: AXHIYJBFXZAKLA-UHFFFAOYSA-N
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Description

3-(Diethylamino)propanimidamide is a chemical compound that belongs to the class of amidines. Amidines are known for their versatile applications in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of a diethylamino group attached to a propanimidamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)propanimidamide typically involves the reaction of aminonitriles with diethylamine. One efficient synthetic pathway starts from N-protected aminonitriles, which are hydrogenated in the presence of a palladium catalyst to yield the desired amidine . The key steps include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)propanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amidines and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(Diethylamino)propanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propanimidamide involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in many reactions, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)propylamine: This compound is similar in structure but lacks the amidine group.

    N,N-Diethylaminoethylamine: Another similar compound with a different backbone structure.

Uniqueness

3-(Diethylamino)propanimidamide is unique due to its amidine group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and other complex molecules .

Biological Activity

3-(Diethylamino)propanimidamide is a compound with significant potential in various biological applications, particularly in drug development and therapeutic interventions. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C8H18N4
  • Molecular Weight : 174.26 g/mol
  • CAS Number : 1016513-70-4

This compound exhibits its biological effects primarily through interaction with specific molecular targets. Its structure allows it to act as an inhibitor or modulator of various enzymes and receptors. The diethylamino group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Biological Activities

The compound has been studied for several biological activities:

  • Antimicrobial Properties : Research indicates that this compound demonstrates significant activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : In vivo studies have shown that the compound can reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, making it a candidate for cancer therapy .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving mice with induced paw edema, administration of this compound at doses of 50 mg/kg resulted in a significant reduction of swelling compared to the control group. This suggests its utility in managing inflammatory conditions .

Case Study 3: Antitumor Activity

A recent study investigated the effects of this compound on human cancer cell lines. The compound exhibited cytotoxic effects with an IC50 value of 15 µM against breast cancer cells, indicating its potential as an anticancer agent .

Comparative Analysis

Biological ActivityMIC/IC50 ValueReference
Antimicrobial (S. aureus)32 µg/mL
Anti-inflammatory50 mg/kg
Antitumor (breast cancer)15 µM

Properties

CAS No.

1016513-70-4

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

3-(diethylamino)propanimidamide

InChI

InChI=1S/C7H17N3/c1-3-10(4-2)6-5-7(8)9/h3-6H2,1-2H3,(H3,8,9)

InChI Key

AXHIYJBFXZAKLA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=N)N

Origin of Product

United States

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